

4-(4-Butoxyphenoxy)aniline physical and chemical properties

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Compound of Interest

Compound Name: 4-(4-Butoxyphenoxy)aniline

Cat. No.: B15089429

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Technical Guide: 4-(4-Butoxyphenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for **4-(4-Butoxyphenoxy)aniline** (CAS No. 90355-66-7) is extremely limited. The information presented in this guide is a combination of predicted data for the target molecule and experimental data for the closely related structural analog, 4-phenoxyaniline. This information should be used as a preliminary guide for research and development purposes, and all properties should be experimentally verified.

Introduction

4-(4-Butoxyphenoxy)aniline is an aromatic amine derivative containing a diphenyl ether linkage. Its structure, featuring both an aniline moiety and a butoxy group, suggests potential applications in materials science, and as a scaffold in medicinal chemistry. The aniline group provides a site for further functionalization, while the diphenyl ether core is a common motif in various biologically active compounds. This document aims to provide a comprehensive overview of its predicted and analogous physical and chemical properties, along with generalized experimental protocols for their determination.

Physicochemical Properties

Due to the lack of specific experimental data for **4-(4-Butoxyphenoxy)aniline**, the following tables provide predicted values and experimental data for the parent compound, 4-

phenoxyaniline.

Predicted Properties for 4-(4-Butoxyphenoxy)aniline

The following properties have been estimated using computational models and should be considered as approximations.

Property	Predicted Value
Molecular Formula	C ₁₆ H ₁₉ NO ₂
Molecular Weight	257.33 g/mol
Melting Point	Not available
Boiling Point	~420.5 °C at 760 mmHg
LogP (Octanol-Water Partition Coefficient)	~4.5
pKa (Basic)	~4.8 (Amine)

Experimental Properties of 4-Phenoxyaniline (Structural Analog)

4-Phenoxyaniline (CAS No. 139-59-3) is a close structural analog lacking the butoxy substituent. This data provides a baseline for the expected properties of **4-(4-Butoxyphenoxy)aniline**.

Property	Value
Molecular Formula	C ₁₂ H ₁₁ NO
Molecular Weight	185.22 g/mol
Appearance	Brown to green-brown crystalline flakes or powder
Melting Point	82-84 °C
Boiling Point	316 °C at 760 mmHg
Solubility	Insoluble in water; Soluble in acetone, ethanol, and chloroform

Spectral Data

No specific spectral data for **4-(4-Butoxyphenoxy)aniline** has been found. The following are the expected spectral characteristics based on its structure and data from analogous compounds.

Technique	Expected Peaks/Signals
¹ H NMR	Signals corresponding to aromatic protons on both phenyl rings, protons of the butoxy chain (triplet, sextet, quintet, triplet), and a broad singlet for the amine protons.
¹³ C NMR	Resonances for aromatic carbons, carbons of the butoxy group, and carbons adjacent to the nitrogen and oxygen atoms.
IR Spectroscopy	Characteristic peaks for N-H stretching (around 3300-3500 cm ⁻¹), C-N stretching (around 1250-1350 cm ⁻¹), C-O-C stretching (around 1240 cm ⁻¹), and aromatic C-H stretching.
Mass Spectrometry	A molecular ion peak (M ⁺) corresponding to the molecular weight of the compound.

Experimental Protocols

The following are generalized experimental methodologies for determining the key physicochemical properties of a solid organic compound like **4-(4-Butoxyphenoxy)aniline**.

Determination of Melting Point

Methodology:

- A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
- The capillary tube is placed in a calibrated melting point apparatus.
- The sample is heated at a controlled rate (initially rapid, then 1-2 °C per minute near the expected melting point).
- The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology for ^1H and ^{13}C NMR:

- A 5-10 mg sample of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- The solution is transferred to a clean NMR tube.
- The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity.
- The ^1H and ^{13}C NMR spectra are acquired according to the instrument's standard operating procedures.

Infrared (IR) Spectroscopy

Methodology (Attenuated Total Reflectance - ATR):

- The ATR crystal of the IR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
- A small amount of the solid sample is placed directly onto the ATR crystal.
- Pressure is applied to ensure good contact between the sample and the crystal.
- The IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} .

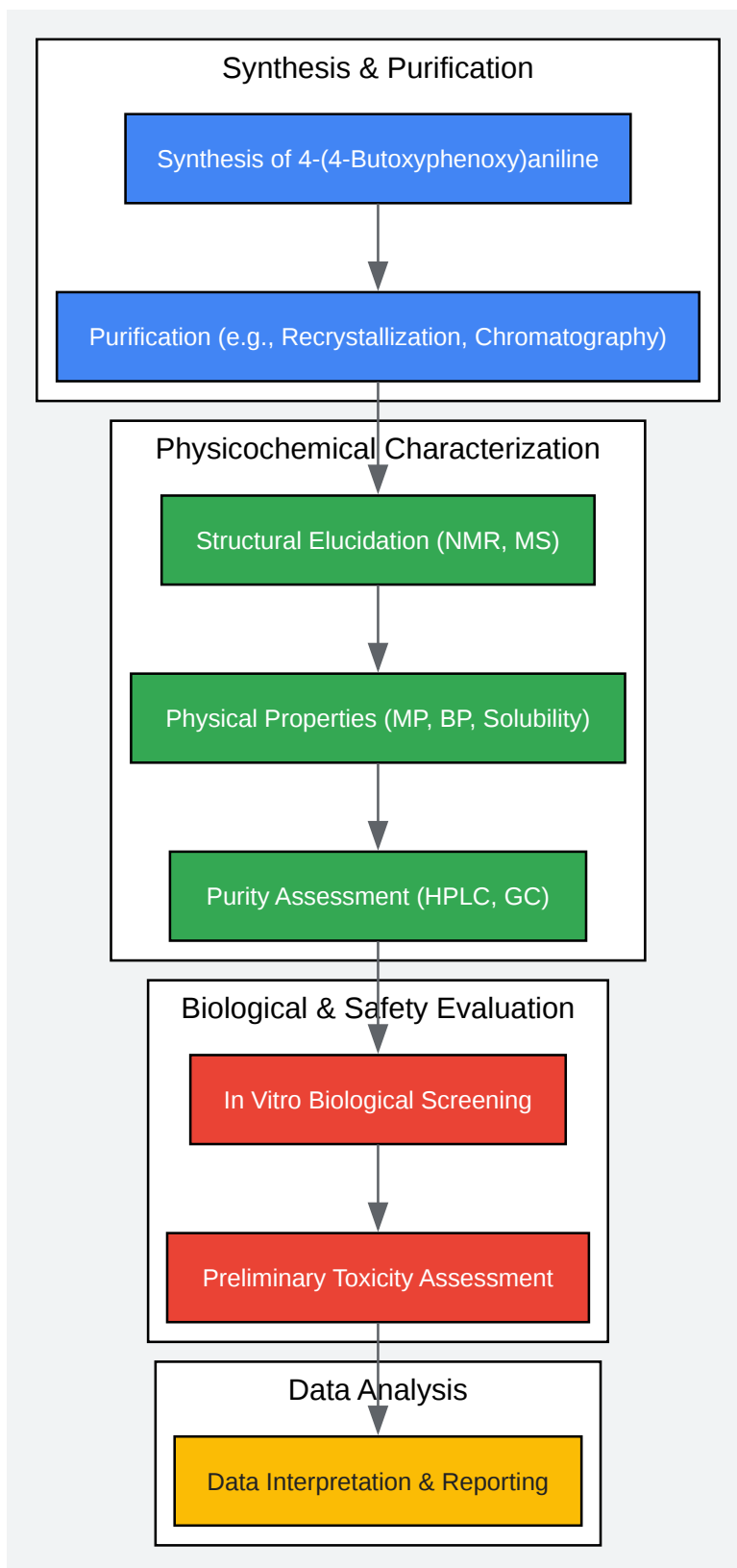
Mass Spectrometry (MS)

Methodology (Electron Ionization - EI):

- A dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) is prepared.
- The solution is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
- In the ion source, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
- The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.

Visualizations

As no specific signaling pathways involving **4-(4-Butoxyphenoxy)aniline** have been documented, the following diagram illustrates a general workflow for the characterization and evaluation of a novel chemical entity.



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